![molecular formula C18H25NO3 B13920210 Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both carbamate and spirocyclic moieties in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with a nucleophile like a Grignard reagent.
Introduction of the Carbamate Group: The carbamate functionality is introduced by reacting the spirocyclic intermediate with an isocyanate or a carbamoyl chloride under mild conditions.
Phenylmethyl Substitution:
Industrial Production Methods
Industrial production of Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Phenylmethyl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a spirocyclic ketone or aldehyde.
Reduction: Formation of a spirocyclic amine.
Substitution: Formation of various substituted spirocyclic carbamates.
Scientific Research Applications
Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate can be compared with other spirocyclic carbamates and related compounds:
tert-butyl N-(2-hydroxyspiro[3.5]nonan-7-yl)carbamate: Similar spirocyclic structure but with a tert-butyl group instead of a phenylmethyl group.
2-Methyl-2-propanyl (7-hydroxyspiro[3.5]non-2-yl)carbamate: Another spirocyclic carbamate with different substituents.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Compounds with similar biological activity but different core structures.
Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate stands out due to its unique combination of a spirocyclic core and a phenylmethyl carbamate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25NO3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
benzyl N-(2-hydroxyspiro[3.5]nonan-7-yl)-N-methylcarbamate |
InChI |
InChI=1S/C18H25NO3/c1-19(17(21)22-13-14-5-3-2-4-6-14)15-7-9-18(10-8-15)11-16(20)12-18/h2-6,15-16,20H,7-13H2,1H3 |
InChI Key |
MHCRXTKMFRDTHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC2(CC1)CC(C2)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
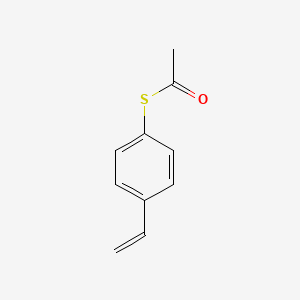
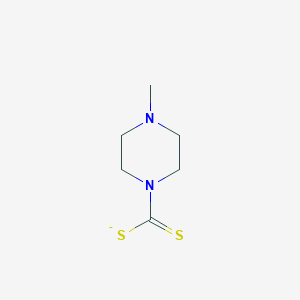
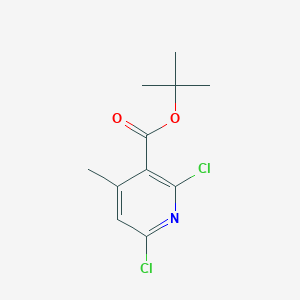
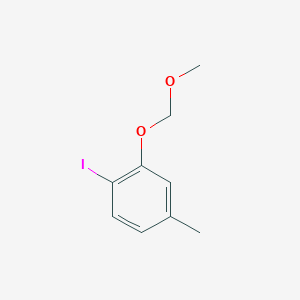
![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
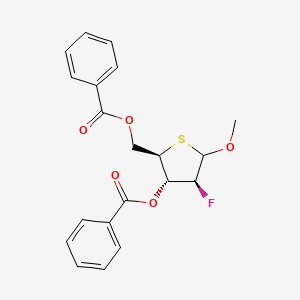

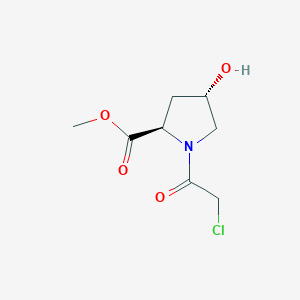
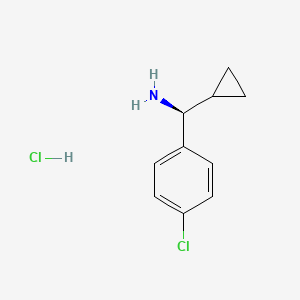
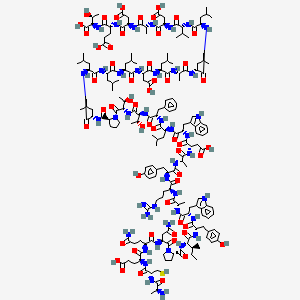
![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
